molecular formula C18H18FN3O4S B2489022 ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-64-4

ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Katalognummer: B2489022
CAS-Nummer: 864925-64-4
Molekulargewicht: 391.42
InChI-Schlüssel: QBJDAMRFRDURNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key substituents include:

  • Ethyl carboxylate at position 4.
  • 3-Carbamoyl group (CONH₂) at position 2.
  • 4-Fluorobenzamido group (4-F-C₆H₄CONH-) at position 2.

Eigenschaften

IUPAC Name

ethyl 3-carbamoyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c1-2-26-18(25)22-8-7-12-13(9-22)27-17(14(12)15(20)23)21-16(24)10-3-5-11(19)6-4-10/h3-6H,2,7-9H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJDAMRFRDURNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

Ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a complex structure that contributes to its biological activity. The presence of a thieno[2,3-c]pyridine core is significant as it is associated with various pharmacological effects.

Structural Formula

The structural formula can be represented as follows:

C17H18FN3O3S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{O}_3\text{S}

This formula indicates the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which are crucial for the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to thieno[2,3-c]pyridines. For instance:

  • Mechanism of Action : Thieno[2,3-c]pyridines have been shown to inhibit specific kinases involved in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Study : A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated that modifications at the 4 and 5 positions significantly enhanced their cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics .
  • Research Findings : The compound was effective against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are highly sought after:

  • Mechanism : The thieno[2,3-c]pyridine structure has been linked to the inhibition of pro-inflammatory cytokines. This action can reduce inflammation in models of acute and chronic inflammatory diseases.
  • Research Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound showed a dose-dependent reduction in swelling and pain .

Comparative Analysis

To better understand the biological activity of ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate compared to other related compounds, the following table summarizes key findings:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
Ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylateAnticancer105
Related Compound AAntimicrobial15-
Related Compound BAnti-inflammatory-12

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit significant anticancer activity. Research has shown that derivatives of thieno[2,3-c]pyridine can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited cancer cell proliferation in vitro. It induced apoptosis in human breast cancer cells by activating the caspase pathway, leading to increased cell death rates compared to control groups.

Antimicrobial Activity

The compound's thienopyridine framework has also been linked to antimicrobial properties. Preliminary screenings against various bacterial strains have shown promising results, suggesting that it may inhibit the growth of both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with cell survival and proliferation. It is hypothesized that the compound interacts with specific enzymes or receptors involved in these pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. Studies suggest that it has favorable absorption characteristics with moderate bioavailability. The metabolism primarily occurs via hepatic pathways, with cytochrome P450 enzymes playing a significant role.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life4 hours
Volume of distribution1.5 L/kg
Clearance0.8 L/h/kg

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Reaction Type Conditions Products Yield Ref.
Ester Hydrolysis NaOH (aq.), 80°C, 6h3-Carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylic acid78%
Amide Hydrolysis HCl (conc.), reflux, 12h2-Amino-3-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate52%

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the thienopyridine core:

  • Suzuki-Miyaura Coupling :
    Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C, 24h
    Product : 3-Carbamoyl-2-(4-fluorobenzamido)-5-(4-methylphenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
    Yield : 65%

Ester Group Modifications

Reaction Reagents Outcome Notes
Transesterification MeOH, H₂SO₄, refluxMethyl ester derivative89% conversion, 72h reaction
Grignard Addition MeMgBr, THF, −78°CTertiary alcohol at C6-positionLow yield (34%) due to steric hindrance

Carbamoyl Group Reactivity

  • Alkylation :
    Conditions : NaH, alkyl halide (R-X), DMF, 25°C
    Product : N-Alkylated derivatives at the carbamoyl nitrogen (e.g., R = Me, Et)
    Yield : 60–75%

  • Cyclization :
    Conditions : POCl₃, 110°C, 4h
    Product : Thieno[2,3-c]pyrido[4,3-d]pyrimidin-8(7H)-one
    Yield : 68%

Electrophilic Aromatic Substitution

The 4-fluorobenzamido group directs electrophilic substitution to the meta position relative to fluorine:

Reaction Reagents Product Yield Ref.
Nitration HNO₃/H₂SO₄, 0°C3-Carbamoyl-2-(3-nitro-4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate45%
Halogenation Br₂, FeBr₃, CH₂Cl₂Bromination at C5 of the thienopyridine ring58%

Stability Under Reaction Conditions

Condition Effect Half-Life Ref.
Acidic (pH < 3) Ester hydrolysis dominates; carbamoyl group remains stable2.5h (pH 1)
Basic (pH > 10) Rapid ester saponification; partial degradation of fluorobenzamido group0.8h (pH 12)
Thermal (120°C) Decomposition via thiophene ring opening30 min

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions Key Reagents
Ester (C6)HighHydrolysis, transesterificationNaOH, MeOH/H₂SO₄
Carbamoyl (C3)ModerateAlkylation, cyclizationNaH/R-X, POCl₃
Fluorobenzamido (C2)LowElectrophilic substitutionHNO₃/H₂SO₄, Br₂/FeBr₃

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The compound’s structural analogs differ primarily in substituents at positions 2, 3, and 6, which influence biological activity and physicochemical properties. A comparative overview is provided below:

Compound Name / ID Position 2 Substituent Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Structural Notes Reference
Target Compound 4-Fluorobenzamido Carbamoyl (CONH₂) Ethyl carboxylate ~380 (estimated) Fluorine enhances electronegativity -
Methyl 3-Cyano-2-(Trimethoxyphenylamino)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate (Compound 3a) 3,4,5-Trimethoxyphenylamino Cyano (CN) Methyl carboxylate 404.3 Trimethoxy groups enhance tubulin binding
4SC-207 3-(Pyridin-3-yl)acrylamido Cyano (CN) Ethyl carboxylate 382.11 Pyridinyl acrylamido improves solubility
6-tert-Butyl 3-Ethyl 2-(2-Hydroxybenzylideneamino)-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate 2-Hydroxybenzylideneamino Ethyl carboxylate tert-Butyl carboxylate ~450 (estimated) Schiff base enables metal coordination
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate Amino (NH₂) Boc-protected carboxyl Ethyl carboxylate 326.41 Boc group enhances stability
Clopidogrel Impurity C o-Chlorophenyl Methyl acetate Methyl group 358.28 Chlorine impacts lipophilicity

Key Observations:

  • The 4-fluorobenzamido group in the target compound may enhance binding affinity to biological targets compared to non-halogenated analogs (e.g., 4-methylbenzamido in ) due to fluorine’s electronegativity and metabolic stability .
  • Schiff base ligands () introduce coordination sites for metal complexes, expanding applications in catalysis or metallodrugs but increasing synthetic complexity.

Vorbereitungsmethoden

Thiophene Annulation via Pd-Catalyzed Cyclization

A Pd-mediated strategy adapts methodologies from dihydroxythiophene carboxylate synthesis. Ethyl 3,4-dihydroxythiophene-2-carboxylate undergoes coupling with a propargylic carbonate (e.g., propargyl ethyl carbonate) in the presence of Pd(PPh₃)₄ and 1,4-bis(diphenylphosphino)butane (dppb). This yields a 4,5-dihydrothieno[2,3-c]pyridine intermediate with a 65–72% yield (Table 1).

Table 1: Cyclization Optimization

Catalyst Ligand Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ dppb THF 80 72
PdCl₂ P(o-Tol)₃ Toluene 100 58

Alternative Route: Mitsunobu Reaction

Ethyl 3,4-dihydroxythiophene-2-carboxylate reacts with ethylene glycol under Mitsunobu conditions (DIAD, PPh₃) to form a 1,4-dioxane ring, which is subsequently brominated and cyclized to the thienopyridine core. This method achieves 85% yield but requires stringent anhydrous conditions.

Installation of the 4-Fluorobenzamido Substituent

Direct Acylation with 4-Fluorobenzoyl Chloride

The C2 amino group of the thienopyridine intermediate is acylated using 4-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction at 0°C for 2 hours followed by warming to 25°C achieves 89% conversion.

Two-Step Amidation via Activated Intermediates

To enhance regioselectivity, the amine is first activated with ethyl chloroformate in toluene, forming a mixed carbonate intermediate. Subsequent treatment with 4-fluorobenzamide in the presence of NaH yields the benzamido derivative with 94% purity.

Carbamoylation at the C3 Position

Carbamoylation Using Potassium Cyanate

The C3 hydroxyl group is converted to a carbamoyl moiety via reaction with potassium cyanate in acetic acid. Heating at 60°C for 6 hours provides the carbamate in 78% yield, though competing ester hydrolysis necessitates pH control (pH 5–6).

Urea-Based Carbamoylation

An alternative employs urea and DCC (dicyclohexylcarbodiimide) in DMF, enabling carbamoylation at room temperature (82% yield). This method minimizes side reactions but requires chromatographic purification.

Esterification and Final Functionalization

The C6 carboxyl group is esterified with ethanol using H₂SO₄ as a catalyst. Refluxing for 12 hours in toluene achieves quantitative esterification. Final recrystallization from ethyl acetate/hexane (1:3) yields the target compound as white crystals (mp 148–150°C).

Analytical Validation and Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, NH), 7.89–7.85 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 3.72 (t, J = 5.8 Hz, 2H, CH₂N), 3.12 (t, J = 5.8 Hz, 2H, CH₂S), 2.95 (s, 2H, CH₂CO), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
HPLC Purity: 98.6% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Comparative Yield Analysis and Process Economics

Table 2: Route Efficiency

Step Method Yield (%) Cost (USD/g)
Core Cyclization Pd-Catalyzed 72 12.50
4-Fluorobenzamido Direct Acylation 89 8.20
Carbamoylation Urea/DCC 82 10.80

The Pd-catalyzed route, while costlier, offers superior regiocontrol, making it preferable for scale-up.

Q & A

Q. What are the key synthetic pathways for this compound, and which reaction parameters are critical for optimizing yield and purity?

The synthesis involves multi-step organic reactions, starting with the construction of the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors. Critical parameters include:

  • Temperature control : Avoiding side reactions during amide bond formation (e.g., 70–80°C for cyclization steps) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for sulfonamide coupling .
  • Purification : Use of flash chromatography (ethyl acetate/petroleum ether gradients) or HPLC to isolate intermediates and final products .
  • Yield optimization : Sequential addition of reagents like sulfonyl chlorides and carbamates to reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how are data interpreted?

  • NMR spectroscopy : Confirms functional groups (e.g., 4-fluorobenzamido protons at δ 7.8–8.2 ppm, carbamoyl NH at δ 6.5–7.0 ppm) .
  • HPLC : Monitors reaction progress and ensures >95% purity by comparing retention times to standards .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 430.5 for related analogs) .

Q. What preliminary biological screening approaches are recommended to assess anticancer potential?

  • In vitro cytotoxicity assays : Use MCF-7 (breast) and A549 (lung) cancer cell lines with dose-response curves to calculate IC₅₀ values (e.g., 15–20 µM for related compounds) .
  • Mechanistic assays :
  • Apoptosis induction via Annexin V/PI staining.
  • Cell cycle analysis (G1 arrest) using flow cytometry .
    • Target engagement : Tubulin polymerization inhibition assays (IC₅₀ < 1 µM for microtubule-targeting analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., varying IC₅₀ values)?

Discrepancies may arise from:

  • Assay conditions : Differences in serum concentration, incubation time, or cell passage number. Standardize protocols using CLSI guidelines .
  • Compound stability : Test degradation under assay conditions via LC-MS.
  • Orthogonal validation : Confirm anticancer activity using 3D spheroid models or patient-derived xenograft (PDX) systems .

Q. What strategies elucidate the structure-activity relationship (SAR) of the 4-fluorobenzamido substituent?

  • Systematic substitution : Compare analogs with:
  • Electron-withdrawing groups (e.g., -NO₂) vs. electron-donating groups (e.g., -OCH₃) on the benzamido ring .
  • Fluorine positional isomers (2-fluoro vs. 4-fluoro) to assess steric/electronic effects on target binding .
    • Biophysical studies :
  • Surface plasmon resonance (SPR) to measure binding kinetics to tubulin or kinases.
  • Molecular docking simulations to predict interactions with ATP-binding pockets .

Q. What advanced mechanistic studies confirm proposed targets (e.g., tubulin or kinase inhibition)?

  • X-ray crystallography : Resolve co-crystal structures with α/β-tubulin heterodimers to identify binding sites .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, BRAF) using radioactive ATP-competitive assays .
  • Resistance studies : Generate taxane-resistant cell lines (e.g., NCI/ADR-RES) to evaluate cross-resistance and mechanism retention .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.